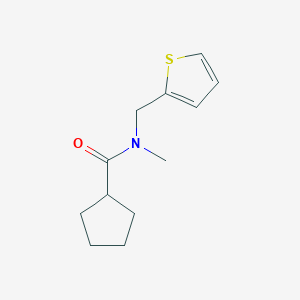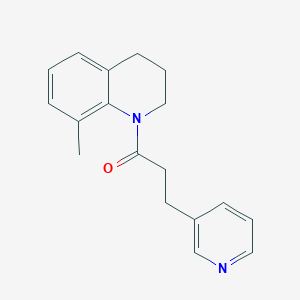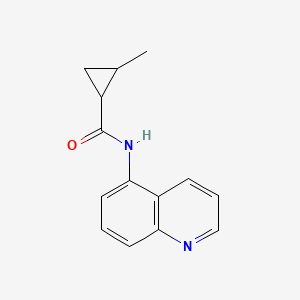
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CP has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Mécanisme D'action
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide works by binding to and activating the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. This activation leads to a variety of physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise and controlled manipulation of the endocannabinoid system. However, one limitation is its potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Orientations Futures
There are many potential future directions for research involving N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide and other synthetic cannabinoids. One direction is the development of novel cannabinoid-based therapies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is the investigation of the potential therapeutic uses of cannabinoids in the treatment of addiction and mental health disorders. Additionally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and dependence.
Méthodes De Synthèse
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is typically synthesized through a multi-step process involving the reaction of cyclopentanone with 2-bromoethyl thiophene, followed by N-methylation and carboxylation. The final product is purified through chromatography and recrystallization.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoids on the brain, including their potential therapeutic uses in treating neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(9-11-7-4-8-15-11)12(14)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYONKQLIMIVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)



